4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Medicinal Chemistry Physicochemical Property Lipophilicity

4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a unique aromatic aldehyde building block featuring a para-methoxy group and a meta-pyrazolylmethyl substituent. This specific substitution pattern imparts distinct electronic properties, lipophilicity, and hydrogen-bonding capacity, making it indispensable for synthesizing chalcones, pyrazolines, and diverse heterocyclic libraries. Generic replacement without re-validation risks reaction kinetics and biological target engagement. Ideal for medicinal chemistry, agrochemical SAR, and chemical probe development.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 436086-89-4
Cat. No. B112629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
CAS436086-89-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2
InChIInChI=1S/C12H12N2O2/c1-16-12-4-3-10(9-15)7-11(12)8-14-6-2-5-13-14/h2-7,9H,8H2,1H3
InChIKeyKLYOPVOHCSPLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (CAS 436086-89-4) Technical Profile for Research & Procurement


4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (CAS 436086-89-4) is a specialized aromatic aldehyde building block belonging to the class of pyrazole-functionalized benzaldehydes. Its molecular structure integrates a reactive aldehyde handle, a methoxy substituent at the para position, and a 1H-pyrazol-1-ylmethyl group at the meta position, offering a distinct spatial and electronic profile for synthetic elaboration [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, enabling the construction of diverse heterocyclic scaffolds and drug-like molecules .

Procurement Risk Analysis for 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (CAS 436086-89-4)


Substituting 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde with a closely related analog, such as a non-methoxylated pyrazolylmethyl benzaldehyde or an alternative alkoxy variant, is not scientifically neutral. The specific substitution pattern, including the presence of the para-methoxy group and the meta-pyrazolylmethyl group, fundamentally alters the compound's physicochemical properties, including lipophilicity, electronic distribution, and hydrogen-bonding capacity [1][2]. These changes directly impact reaction kinetics in subsequent synthetic steps, the conformational preferences of derived products, and potential biological target engagement. Therefore, generic replacement without rigorous re-validation of synthetic routes and biological assays introduces significant risk to project timelines and data reproducibility.

Quantitative Differentiation of 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (CAS 436086-89-4) from Key Analogs


Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Pyrazolylmethyl Analog

The presence of the para-methoxy group in 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde increases its computed lipophilicity (XLogP3 = 1.3) compared to the non-methoxylated analog 3-(1H-pyrazol-1-ylmethyl)benzaldehyde (XLogP3 = 1.2). This modest but quantifiable difference can influence membrane permeability and protein binding in downstream applications [1][2].

Medicinal Chemistry Physicochemical Property Lipophilicity

Increased Topological Polar Surface Area (TPSA) vs. Unsubstituted Pyrazolylmethyl Analog

The para-methoxy group contributes additional polar surface area, resulting in a higher TPSA for 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (44.1 Ų) compared to the non-methoxylated analog 3-(1H-pyrazol-1-ylmethyl)benzaldehyde (34.9 Ų). This difference is significant for predicting oral bioavailability and blood-brain barrier penetration [1][2].

Medicinal Chemistry Drug-likeness Polar Surface Area

Differential Lipophilicity and Molecular Weight Compared to 4-Ethoxy Analog

Compared to its 4-ethoxy analog, 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde exhibits a lower lipophilicity (XLogP3 = 1.3 vs. 1.6) and a lower molecular weight (216.24 g/mol vs. 230.26 g/mol). These differences reflect the impact of alkoxy chain length on physicochemical properties and can be leveraged in lead optimization campaigns to fine-tune compound properties [1][2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Validated Application Scenarios for 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (CAS 436086-89-4)


Medicinal Chemistry: Building Block for Pyrazole-Containing Drug Candidates

This compound serves as a key intermediate for synthesizing diverse heterocyclic scaffolds, including chalcones and pyrazolines, which are privileged structures in medicinal chemistry. Its unique combination of a reactive aldehyde and a pyrazole moiety enables efficient construction of libraries for biological screening .

Chemical Biology: Precursor for Fluorescent Sensors and Probes

The aldehyde group can be readily functionalized to introduce fluorophores or other reporter groups, while the pyrazole ring can serve as a metal-coordinating or hydrogen-bonding motif. This makes it a valuable starting material for developing novel chemical probes for biological target engagement studies .

Agrochemical Research: Intermediate for Novel Crop Protection Agents

The pyrazole scaffold is a common motif in agrochemicals. This compound provides a convenient entry point for constructing analogs of known fungicides or herbicides, allowing researchers to explore structure-activity relationships in this field [1].

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